Flamenol

描述

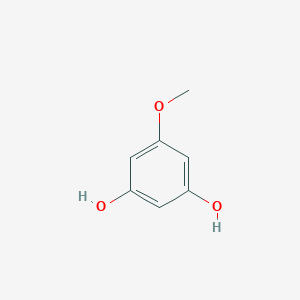

Structure

3D Structure

属性

IUPAC Name |

5-methoxybenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-3-5(8)2-6(9)4-7/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVRLUFGYQYLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046525 | |

| Record name | Flamenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174-64-3 | |

| Record name | 5-Methoxyresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flamenol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flamenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flamenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6201E0JIF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxyanisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0132905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Flamenol (5-Methoxyresorcinol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamenol, systematically known as 5-methoxyresorcinol or 3,5-dihydroxyanisole, is a key aromatic intermediate in the synthesis of a variety of more complex molecules, including substituted linear and angular benzofurocoumarins.[1][2] Its chemical structure, derived from phloroglucinol with a single methoxy group, makes it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers in its preparation and application.

Core Synthesis Pathway: Selective Methylation of Phloroglucinol

The most prevalent and direct method for synthesizing this compound is through the selective mono-methylation of phloroglucinol.[1] Phloroglucinol possesses three reactive hydroxyl groups, and achieving selective mono-methylation requires careful control of reaction conditions to minimize the formation of di- and tri-methylated byproducts such as 3,5-dimethoxyphenol and 1,3,5-trimethoxybenzene.[1]

Several methylation strategies have been developed, each offering different advantages in terms of yield, scalability, and purification requirements. The two primary approaches involve the use of dimethyl sulfate or a combination of methanol and a strong acid.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via selective methylation of phloroglucinol.

Quantitative Data Summary

The choice of methylation agent and reaction conditions significantly impacts the yield of this compound and the distribution of byproducts. The following table summarizes quantitative data from various reported synthetic methods.

| Methylating Agent | Solvent/Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 3,5-Dimethoxyphenol (%) | Reference |

| Dimethyl Sulfate | Acetone | Not Specified | Not Specified | ~30 | ~9 | [3] |

| Methanol / Dry HCl | Dioxane | 70 | 3 | ~71 | 15 | [3] |

| Methanol / Dry HCl | Methanol | Not Specified | Not Specified | 41 | 10 | [1] |

Experimental Protocols

Method A: Methylation with Dimethyl Sulfate in Acetone

This method is a common approach, though it may require chromatographic purification to isolate the desired product from byproducts.

Experimental Workflow:

Caption: Experimental workflow for this compound synthesis using dimethyl sulfate.

Protocol:

-

Reaction Setup: Phloroglucinol is dissolved in acetone.

-

Reagent Addition: Dimethyl sulfate is added to the solution. The reaction is stirred at a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is worked up, which typically involves neutralization and extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel using a solvent system such as dichloromethane:acetic acid (4:1) to separate this compound from unreacted phloroglucinol and methylated byproducts.[3] The yield of pure this compound is approximately 30%.[3]

Method B: Methylation with Methanol and Dry HCl in Dioxane

This method offers a higher yield of the desired mono-methylated product.

Experimental Workflow:

Caption: Experimental workflow for this compound synthesis using methanol and HCl.

Protocol:

-

Reagent Preparation: Methanol is saturated with dry hydrogen chloride gas at 0°C.

-

Reaction Setup: Phloroglucinol dihydrate (0.40 g) is dissolved in a mixture of dioxane (1 ml) and the prepared methanol saturated with HCl (4 ml).[3]

-

Reaction Conditions: The mixture is heated in a sealed pressure glass bottle at 70°C for 3 hours.[3]

-

Work-up and Purification: The solvent is evaporated, and the residue is separated by preparative thin-layer chromatography (TLC) on silica gel using a mobile phase of CCl₄:CH₃CO₂C₂H₅ (7:3). This method yields approximately 71% this compound and 15% 3,5-dimethoxyphenol.[3]

Conclusion

The synthesis of this compound (5-methoxyresorcinol) is most effectively achieved through the selective methylation of phloroglucinol. The choice between methods, such as using dimethyl sulfate or methanol with dry HCl, will depend on the desired yield and the available purification capabilities. The protocols and data presented in this guide provide a solid foundation for researchers to produce this compound for further applications in drug discovery and chemical synthesis. Careful execution of these procedures and attention to purification are critical for obtaining a high purity of the final product.

References

Characterization of 5-Methoxybenzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 5-methoxybenzene-1,3-diol, a phenolic compound with potential applications in the pharmaceutical and cosmetic industries. This document outlines its physicochemical properties, spectral data, synthesis, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

5-Methoxybenzene-1,3-diol, also known as 3,5-dihydroxyanisole, is a solid, yellow, crystalline powder.[1] It is soluble in water and slightly soluble in chloroform and methanol.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Methoxybenzene-1,3-diol

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃ | [1][2] |

| Molar Mass | 140.14 g/mol | [2][3] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 188-189 °C at 12 mmHg | [1] |

| Water Solubility | Soluble | [1] |

| Appearance | Solid, Yellow | [1] |

| pKa (Predicted) | 9.07 ± 0.10 | [1] |

| CAS Number | 2174-64-3 | [2] |

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-methoxybenzene-1,3-diol. The following sections provide an overview of its expected nuclear magnetic resonance (NMR) and infrared (IR) spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 5-methoxybenzene-1,3-diol is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region of the spectrum. The methoxy group protons will present as a singlet, typically in the upfield region. The hydroxyl protons will also appear as a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show seven distinct signals corresponding to the seven carbon atoms in 5-methoxybenzene-1,3-diol. The chemical shifts of the aromatic carbons will be in the downfield region, with the carbons attached to the hydroxyl and methoxy groups showing characteristic shifts. The methoxy carbon will appear in the upfield region. In many aromatic compounds, the chemical shift for an aromatic methoxy group is typically around 56 ppm.[4]

Infrared (IR) Spectroscopy

The FT-IR spectrum of 5-methoxybenzene-1,3-diol will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H Stretching (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks for the methoxy group will be observed just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Aromatic ring skeletal vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Strong bands corresponding to the C-O stretching of the hydroxyl and methoxy groups will be present in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear in the 650-900 cm⁻¹ region.

Synthesis of 5-Methoxybenzene-1,3-diol

A common method for the preparation of 3,5-dihydroxyanisole involves the polycondensation reaction of phenol and formaldehyde under acidic conditions.[1] This reaction is carried out at a specific temperature and for a duration sufficient to yield the desired product.[1]

Experimental Workflow for a General Phenol-Formaldehyde Condensation

Caption: General workflow for the synthesis of 5-methoxybenzene-1,3-diol.

Biological Activity and Potential Applications

While direct studies on the biological activity of 5-methoxybenzene-1,3-diol are limited, its structural similarity to other phenolic compounds suggests potential antioxidant and anti-inflammatory properties. For instance, the related compound 2,4-dimethoxy-6-methylbenzene-1,3-diol, derived from Antrodia cinnamomea, has been shown to exhibit anti-inflammatory, antioxidant, and immunomodulatory activities.[5][6][7] This compound mitigates psoriasiform inflammation by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and NF-κB.[5][6][7]

The presence of hydroxyl groups on the benzene ring in 5-methoxybenzene-1,3-diol suggests it may act as a radical scavenger, a key mechanism of antioxidant activity. Phenolic compounds are known to exert anti-inflammatory effects by modulating various signaling pathways involved in inflammation.

Potential Anti-inflammatory Signaling Pathway

Based on the activity of related compounds, a potential mechanism of action for 5-methoxybenzene-1,3-diol could involve the inhibition of pro-inflammatory signaling pathways.

Caption: A potential anti-inflammatory mechanism of 5-methoxybenzene-1,3-diol.

Conclusion

5-Methoxybenzene-1,3-diol is a well-characterized phenolic compound with potential for further investigation in drug development and cosmetics. Its physicochemical properties and spectral characteristics provide a solid foundation for its identification and quality control. While direct evidence of its biological activity is still emerging, the known anti-inflammatory and antioxidant properties of structurally related compounds highlight promising avenues for future research into its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in various biological models.

References

- 1. chembk.com [chembk.com]

- 2. 5-Methoxybenzene-1,3-diol 95.00% | CAS: 2174-64-3 | AChemBlock [achemblock.com]

- 3. 5-methoxybenzene-1,3-diol [stenutz.eu]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation [frontiersin.org]

An In-depth Technical Guide to the Natural Sources of Flavonols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of flavonols, a significant subclass of flavonoid compounds ubiquitously found in plant-based foods. Flavonols are of high interest to the scientific community due to their potential health benefits, including antioxidant and anti-inflammatory properties. This document details their primary natural sources, presents quantitative data on their abundance, outlines experimental protocols for their analysis, and illustrates key signaling pathways they modulate.

Introduction to Flavonols

Flavonols are a class of polyphenolic compounds characterized by a specific chemical structure. The most common and extensively studied flavonols include quercetin, kaempferol, myricetin, and isorhamnetin.[1] These compounds are typically present in plants as glycosides, meaning they are bound to a sugar molecule.[2] Their presence in a wide variety of fruits, vegetables, and beverages makes them a significant component of the human diet.[1][3] Research suggests that a diet rich in flavonols may be associated with a reduced risk of several chronic diseases.

Natural Sources of Flavonols

Flavonols are widely distributed throughout the plant kingdom. The primary dietary sources include a variety of fruits, vegetables, leafy greens, legumes, and beverages.

Key Food Sources:

-

Vegetables: Onions (especially red), kale, broccoli, lettuce, tomatoes, and beans are rich sources of flavonols.[1][4][5] Onions and tea are considered major dietary contributors to flavonol intake.[1][6]

-

Fruits: Apples, grapes, berries (such as cranberries, blueberries, and strawberries), cherries, and apricots contain significant amounts of these compounds.[5][7]

-

Beverages: Tea (especially green and black tea) and red wine are major sources of flavonols.[1][8]

-

Herbs and Spices: Parsley and chives are also noteworthy sources.[7]

The concentration of flavonols in these foods can be influenced by factors such as plant variety, growing conditions, degree of ripeness, and processing methods.[3][9]

Quantitative Data on Flavonol Content

The following tables summarize the quantitative content of the most common flavonols in selected food items. The data is presented in milligrams per 100 grams (mg/100g) of the edible portion.

Table 1: Quercetin Content in Selected Foods

| Food | Quercetin Content (mg/100g) |

|---|---|

| Onions | 21.42 |

| Cranberries | 15.09 |

| Kale | 7.71 |

| Apples | 4.27 |

| Chives | 4.77 |

| Pear | 4.51 |

| Tea | 2.74 |

| Cherry Tomatoes | 2.76 |

| Sweet Cherries | 2.64 |

| Broccoli | 2.51 |

| Apricots | 2.08 |

| Red Grapes | 1.38 |

| White Currant | 2.68 |

| Leeks | 0.10 |

Data sourced from:[9]

Table 2: Kaempferol Content in Selected Foods

| Food | Kaempferol Content (mg/100g) |

|---|---|

| Beans | 31.32 |

| Kale | 26.74 |

| Chives | 10.00 |

| Leeks | 2.95 |

| Tea | 0.88 |

| Onions | 0.62 |

| Broad Beans (Fava Beans) | 0.35 |

| White Currant | 0.17 |

| Cherry Tomatoes | 0.10 |

| Cranberries | 0.09 |

| Apples | 0.02 |

| Broccoli | 0.01 |

Data sourced from:[9]

Table 3: Myricetin Content in Selected Foods

| Food | Myricetin Content (mg/100g) |

|---|---|

| Cranberries | 6.78 |

| Broccoli | 4.01 |

| Tea | 0.89 |

| White Currant | 0.18 |

| Onions | 0.02 |

| Red Grapes | 0.01 |

Data sourced from:[9]

Experimental Protocols

The accurate quantification of flavonols from natural sources is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.[1][10]

Protocol: Extraction and Quantification of Flavonols by HPLC

This protocol provides a general methodology for the analysis of flavonol aglycones (the non-sugar part) after acid hydrolysis.

1. Sample Preparation and Extraction:

- Freeze-dry the plant material to remove water.

- Grind the dried material into a fine powder.

- Weigh a precise amount of the powder (e.g., 500 mg) and place it in a flask.

- Add 10 mL of 70% methanol for extraction.

- Perform extraction in an ultrasonic water bath at an elevated temperature (e.g., 80°C) for several hours.

- Centrifuge the extract at 3000 g for 10 minutes.

- Collect the supernatant and repeat the extraction process with the remaining solid residue multiple times.

- Combine the extracts and evaporate to dryness under a vacuum at 40°C.

- Reconstitute the solid residue in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

2. Acid Hydrolysis (to obtain aglycones):

- The extracted sample containing flavonol glycosides is subjected to acid hydrolysis to cleave the sugar moieties. This step is essential for quantifying the core flavonol structures.

3. HPLC Analysis:

- Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

- Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm) is suitable for separation.[11]

- Mobile Phase: A gradient elution is typically employed using two solvents:

- Solvent A: Acetonitrile

- Solvent B: 0.1% formic acid in water[11]

- Flow Rate: A constant flow rate of around 0.25 to 1.0 mL/min is maintained.[11]

- Detection: The eluting compounds are monitored at specific wavelengths using the DAD. For instance, quercetin can be detected at 340 nm.[12]

- Quantification: Identification and quantification are achieved by comparing the retention times and peak areas of the sample components with those of commercial standards of known concentrations.[7]

Signaling Pathways Modulated by Flavonols

Flavonols, particularly quercetin and kaempferol, have been shown to modulate various intracellular signaling pathways, which are believed to be the basis for their biological activities.[13][14] These pathways are involved in processes such as inflammation, cell proliferation, and apoptosis.[15][16]

Workflow for Flavonol Analysis

Caption: General workflow for the extraction and analysis of flavonols from plant materials.

Kaempferol's Anti-Cancer Signaling Pathways

Caption: Key signaling pathways modulated by Kaempferol in cancer prevention.[8][17][18]

Quercetin's Antioxidant Signaling Pathway

Caption: Quercetin's role in the antioxidant signaling pathway.[2][19]

Quercetin's Anti-Proliferative Signaling in Cancer Cells

Caption: Quercetin's modulation of signaling pathways leading to apoptosis in cancer cells.[16][20]

References

- 1. Identification and quantitation of flavanols and proanthocyanidins in foods: how good are the datas? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Food sources of flavonols — Food and Health Communications [foodandhealth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nutrition.ucdavis.edu [nutrition.ucdavis.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. mdpi.com [mdpi.com]

- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 15. Natural flavonols: actions, mechanisms, and potential therapeutic utility for various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3,5-Dihydroxyanisole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxyanisole, also known as 5-methoxyresorcinol, is a phenolic compound with a molecular formula of C₇H₈O₃ and a molecular weight of 140.14 g/mol .[1][2] As a member of the methoxyphenol and resorcinol classes, it is of interest to researchers in various fields, including drug discovery and materials science, due to its potential biological activities and chemical properties. This technical guide provides a summary of the available spectroscopic data and outlines the general experimental protocols for the comprehensive spectroscopic analysis of this compound.

Spectroscopic Data

For illustrative purposes and to provide a foundational understanding, the following tables summarize the expected spectroscopic characteristics based on the analysis of structurally similar phenolic compounds.

Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data for 3,5-Dihydroxyanisole

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| Data not available | ||||

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||

| Carbons | ||||

| Data not available |

Table 2: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for 3,5-Dihydroxyanisole

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| Absorptions | ||

| Data not available | ||

| UV-Vis Spectroscopy (Predicted) | λmax (nm) | Solvent |

| Absorption Maxima | ||

| Data not available |

Table 3: Mass Spectrometry Data for 3,5-Dihydroxyanisole

| Mass Spectrometry | m/z | Fragmentation |

| Predicted Fragments | ||

| Data not available |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of phenolic compounds like 3,5-dihydroxyanisole are well-established. The following sections provide generalized methodologies that can be adapted for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-dihydroxyanisole in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by grinding a small amount of 3,5-dihydroxyanisole with dry potassium bromide and pressing it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-O (ether), and C=C (aromatic ring) stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly the conjugated aromatic system.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 3,5-dihydroxyanisole in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the sample spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For a phenolic compound like 3,5-dihydroxyanisole, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) can be used.

-

Instrumentation: A variety of mass analyzers can be employed, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Acquire a full-scan mass spectrum to determine the molecular ion peak ([M]⁺ or [M-H]⁻).

-

Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and fragment ions to confirm the molecular weight and elucidate the structure.

Signaling Pathways and Experimental Workflows

Currently, there is no specific signaling pathway that has been definitively associated with 3,5-dihydroxyanisole in the scientific literature. However, phenolic compounds are known to be involved in various biological processes, often related to their antioxidant properties.

Below is a generalized workflow for investigating the potential biological activity of a compound like 3,5-dihydroxyanisole.

References

The Role of Flavonols as Key Metabolites in Brassica napus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonols, a major class of flavonoids, are pivotal secondary metabolites in Brassica napus (rapeseed), contributing significantly to the plant's development, stress resilience, and the nutritional and anti-nutritional properties of its products. While the term "flamenol" is not standard in scientific literature, it is understood to be a likely reference to this critical group of compounds. This technical guide provides an in-depth overview of the biosynthesis, physiological roles, and regulatory networks of flavonols in Brassica napus, with a focus on quantitative data, experimental methodologies, and key signaling pathways. This information is crucial for researchers in plant science, as well as for professionals in drug development exploring the therapeutic potential of these natural compounds.

Data Presentation: Quantitative Analysis of Flavonols in Brassica napus

The concentration and composition of flavonols in Brassica napus vary significantly depending on the tissue type, developmental stage, and environmental conditions. The primary flavonols identified are glycosides of kaempferol, quercetin, and isorhamnetin.[1] The following tables summarize quantitative data from various studies, providing a comparative overview of flavonol content.

Table 1: Flavonol Content in Different Tissues of Brassica napus

| Tissue | Flavonol Derivatives | Concentration Range | Reference |

| Seed Coat | Kaempferol, Quercetin, Isorhamnetin glycosides | Highly variable, can reach up to 10% of seed coat weight during maturation for procyanidins | [2] |

| Leaves | Kaempferol, Quercetin glycosides | Increases with UV-B exposure | [3] |

| Roots | Kaempferol, Quercetin glycosides | Accumulation influenced by hormonal treatments | [4] |

| Inflorescence | 25 different flavonols identified | - | [1] |

| Guard Cells | Quercetin and other flavonoids | Significantly increased upon ABA treatment | [5] |

Table 2: Impact of Abiotic Stress on Flavonol Content in Brassica napus

| Stress Condition | Cultivar/Tissue | Change in Flavonol Content | Reference |

| Drought (PEG-induced) | Seedlings (RGS003 and Sarigol) | Increased at lower stress levels (5% PEG) | [4] |

| UV-B Radiation | Leaves | Substantial increase in soluble flavonols (quercetin and kaempferol glycosides) | [3] |

| Nitrogen Deficiency | Leaves | 22 flavonols increased | [1] |

| Nitrogen Deficiency | Roots | 13 flavonoids increased, 12 decreased | [1] |

| Waterlogging | Roots | Upregulation of phenylpropanoid biosynthesis pathway, leading to flavonoid production | [6] |

Experimental Protocols

Accurate quantification and functional analysis of flavonols are essential for understanding their roles in Brassica napus. The following are detailed methodologies for key experiments.

Extraction of Flavonols

A general protocol for the extraction of flavonols from Brassica napus tissues for subsequent analysis:

-

Sample Preparation: Freeze-dry plant material (leaves, seeds, roots, etc.) and grind into a fine powder using a mortar and pestle with liquid nitrogen to prevent degradation.

-

Solvent Extraction:

-

Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water with 1% formic acid).

-

Vortex the mixture thoroughly.

-

-

Sonication: Sonicate the sample for 30 minutes in a water bath to enhance extraction efficiency.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

-

Collection and Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

Storage: Store the extracts at -20°C until analysis.

Quantification of Flavonols by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a standard method for the separation and quantification of flavonols.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a binary pump, an autosampler, and a DAD.

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient profile would be:

-

0-5 min: 5% B

-

5-40 min: Linear gradient from 5% to 60% B

-

40-45 min: Linear gradient from 60% to 95% B

-

45-50 min: Hold at 95% B

-

50-55 min: Linear gradient from 95% to 5% B

-

55-60 min: Hold at 5% B for column re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at wavelengths specific for flavonols, typically around 350 nm for kaempferol and 370 nm for quercetin derivatives.

-

Quantification: Create a calibration curve using authentic standards of kaempferol, quercetin, and isorhamnetin and their respective glycosides. The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity for the identification and quantification of a wide range of flavonol glycosides.

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions: Similar to HPLC, but with a UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) and a faster flow rate (e.g., 0.4 mL/min). The gradient can be optimized for better resolution of complex mixtures.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Negative mode is often more sensitive for flavonoids.

-

Scan Mode: Full scan mode for initial profiling and targeted MS/MS (or data-dependent acquisition) for structural elucidation.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is used in MS/MS to obtain characteristic fragmentation patterns.

-

-

Data Analysis:

-

Identification: Putative identification is based on accurate mass measurements (m/z) and comparison of MS/MS fragmentation patterns with databases (e.g., MassBank, METLIN) and literature data. Confirmation is done using authentic standards.

-

Quantification: For accurate quantification, a Multiple Reaction Monitoring (MRM) method can be developed on a triple quadrupole mass spectrometer using specific precursor-product ion transitions for each target flavonol.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Flavonol Biosynthesis Pathway in Brassica napus

Caption: Simplified flavonol biosynthesis pathway in Brassica napus.

Experimental Workflow for Flavonol Analysis

Caption: General experimental workflow for the analysis of flavonols.

Signaling Pathway of Flavonol-Mediated Stress Response

Caption: A model for flavonol-mediated abiotic stress signaling.

Conclusion

Flavonols are a diverse and functionally significant class of metabolites in Brassica napus. Their biosynthesis is tightly regulated by a network of transcription factors and hormonal signals, particularly in response to environmental stresses. The ability of flavonols to scavenge reactive oxygen species underscores their importance in plant defense mechanisms. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further elucidate the roles of these compounds. For drug development professionals, a deeper understanding of the biosynthesis and regulation of flavonols in a major crop like Brassica napus can inform strategies for the discovery and sustainable production of novel therapeutic agents. Future research should focus on dissecting the intricate signaling cascades and identifying the specific functions of individual flavonol glycosides in Brassica napus.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Signatures in Response to Abscisic Acid (ABA) Treatment in Brassica napus Guard Cells Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin and Ethylene Induce Flavonol Accumulation through Distinct Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxin and ethylene induce flavonol accumulation through distinct transcriptional networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 5-Methoxyresorcinol (CAS 2174-64-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Methoxyresorcinol (CAS 2174-64-3), a resorcinol derivative with significant potential in the pharmaceutical and cosmetic industries. This document details its fundamental characteristics, experimental protocols for property determination, and its role as a tyrosinase inhibitor within the melanogenesis signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

5-Methoxyresorcinol, also known as 3,5-dihydroxyanisole, is an aromatic organic compound that has garnered interest for its bioactive properties. Structurally, it is a derivative of resorcinol with a methoxy group substitution, which modulates its chemical reactivity and biological activity. Its primary application of interest is as a skin-lightening agent due to its ability to inhibit tyrosinase, a key enzyme in melanin synthesis. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of 5-Methoxyresorcinol are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Table 1: General and Physical Properties of 5-Methoxyresorcinol

| Property | Value | Reference |

| CAS Number | 2174-64-3 | N/A |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 78 - 80 °C | [2] |

| Boiling Point | 188 - 189 °C at 12 mmHg | [3] |

| Solubility | Soluble in water, ethanol, and acetone. | [2] |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| IUPAC Name | 5-methoxybenzene-1,3-diol | [2] |

| Synonyms | 3,5-Dihydroxyanisole, Flamenol | [2][3] |

| InChI Key | HDVRLUFGYQYLFJ-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC(O)=CC(O)=C1 | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the properties of 5-Methoxyresorcinol. This section provides protocols for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of 5-Methoxyresorcinol is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to a depth of 2-3 mm. The tube is then inverted and tapped gently to pack the sample into the sealed end.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point. For pure compounds, this range is typically narrow (0.5-2°C).

Determination of Boiling Point under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure, the boiling point is lowered.

Apparatus:

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer adapter, condenser, and receiving flask)

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Stirring bar or boiling chips

Procedure:

-

Apparatus Setup: A small amount of 5-Methoxyresorcinol is placed in the round-bottom flask along with a stirring bar or boiling chips. The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed.

-

Vacuum Application: The vacuum pump is connected and turned on to reduce the pressure within the system to the desired level (e.g., 12 mmHg), which is monitored by the manometer.

-

Heating: The sample is heated gently and stirred.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure. The relationship between pressure and boiling point can be estimated using the Clausius-Clapeyron equation.[4]

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of 5-Methoxyresorcinol on the enzyme tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

5-Methoxyresorcinol

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Solution Preparation: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and 5-Methoxyresorcinol in phosphate buffer. Serial dilutions of 5-Methoxyresorcinol are made to test a range of concentrations.

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of phosphate buffer, tyrosinase solution, and the 5-Methoxyresorcinol solution (or a known inhibitor like kojic acid as a positive control, and buffer as a negative control).

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

-

Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., every minute for 20-30 minutes) using a microplate reader.

-

Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis of 5-Methoxyresorcinol

One common method for the synthesis of 5-Methoxyresorcinol involves the selective methylation of phloroglucinol.[5]

Principle: Phloroglucinol is reacted with a methylating agent, such as dimethyl sulfate, under controlled conditions to favor mono-methylation.

Materials:

-

Phloroglucinol

-

Dimethyl sulfate

-

Acetone

-

Anhydrous potassium carbonate

-

Hydrochloric acid

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Phloroglucinol is dissolved in acetone, and anhydrous potassium carbonate is added as a base. The mixture is stirred at room temperature.

-

Methylation: Dimethyl sulfate is added dropwise to the reaction mixture. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is acidified with dilute hydrochloric acid and extracted with ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate 5-Methoxyresorcinol from unreacted starting material and di- and tri-methylated byproducts.

Biological Activity and Signaling Pathway

The primary biological activity of 5-Methoxyresorcinol of interest is its ability to inhibit the enzyme tyrosinase.

Mechanism of Action: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis, the process of melanin production.[6][7] It is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. 5-Methoxyresorcinol acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the binding of its natural substrates. This inhibition leads to a reduction in melanin synthesis.

Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade. A simplified representation of this pathway and the point of inhibition by tyrosinase inhibitors like 5-Methoxyresorcinol is shown below.

Figure 1: Simplified melanogenesis signaling pathway.

Caption: This diagram illustrates the signaling cascade leading to melanin production and the inhibitory action of 5-Methoxyresorcinol on the enzyme tyrosinase.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the tyrosinase inhibitory activity of a compound like 5-Methoxyresorcinol.

Figure 2: Experimental workflow for tyrosinase inhibition assay.

Caption: A flowchart outlining the key steps in determining the tyrosinase inhibitory activity of 5-Methoxyresorcinol.

Conclusion

5-Methoxyresorcinol is a compound with well-defined physical and chemical properties and demonstrated biological activity as a tyrosinase inhibitor. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery, cosmetology, and medicinal chemistry. Further research into its in vivo efficacy, safety profile, and formulation optimization will be critical for its successful translation into commercial applications.

References

- 1. 5-Methoxyresorcinol, 95% | Fisher Scientific [fishersci.ca]

- 2. activeconceptsllc.com [activeconceptsllc.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. quora.com [quora.com]

- 5. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents [mdpi.com]

- 6. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Flamenol (5-Methoxyresorcinol): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Flamenol (5-methoxyresorcinol), a resorcinol class of phenolic compound. Due to the limited availability of direct quantitative data for this compound, this document combines existing data with established knowledge of structurally similar phenolic compounds. Detailed experimental protocols are provided to enable researchers to determine precise solubility and stability profiles. This guide is intended to serve as a foundational resource for professionals in drug development and scientific research, facilitating the effective use of this compound in experimental and formulation contexts.

Introduction to this compound

This compound, chemically known as 5-methoxyresorcinol or 3,5-dihydroxyanisole, is a phenolic compound with the molecular formula C₇H₈O₃[1]. It belongs to the resorcinol class of compounds and is structurally related to phloroglucinol[1]. As a phenolic compound, its utility in pharmaceutical and research applications is intrinsically linked to its solubility in various solvent systems and its stability under diverse environmental conditions. Understanding these parameters is critical for designing robust experimental protocols, developing stable formulations, and ensuring reproducible results.

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and is a key parameter in formulation development. Below is a summary of the known solubility of this compound in common laboratory solvents.

Table 1: Solubility of this compound

| Solvent | Type | Quantitative Solubility | Qualitative Solubility |

| Water | Protic | ~35.6 mg/mL (estimated) | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 60 mg/mL[3] | - |

| Ethanol | Protic | Data not available | Soluble (presumed based on resorcinol) |

| Methanol | Protic | Data not available | Soluble (presumed based on resorcinol) |

| Acetone | Aprotic | Data not available | Soluble[4] |

| Chloroform | Aprotic | Data not available | Soluble[4] |

| Dichloromethane | Aprotic | Data not available | Soluble[4] |

| Ethyl Acetate | Aprotic | Data not available | Soluble[4] |

Stability Profile

Table 2: Predicted Stability of this compound and Degradation Factors

| Condition | Expected Impact on this compound Stability | Primary Degradation Pathway |

| pH | Less stable at neutral to alkaline pH. More stable in acidic conditions. | Auto-oxidation to form quinone-type structures. |

| Temperature | Degradation rate increases with temperature. | Accelerated oxidation and other thermal degradation reactions. |

| Light (UV) | Sensitive to light exposure, particularly UV. | Photo-oxidation. |

| Oxygen | Prone to oxidative degradation. | Oxidation of phenolic hydroxyl groups. |

| Metal Ions | Presence of metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation. | Catalytic oxidation. |

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol for Determining Equilibrium Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination

Protocol for Stability Testing using HPLC

This protocol describes a stability-indicating HPLC method to assess the degradation of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.

-

Stress Conditions:

-

pH Stability: Dilute the stock solution in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12).

-

Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Photostability: Expose aliquots of the stock solution to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.

-

Oxidative Stability: Add a low concentration of an oxidizing agent (e.g., hydrogen peroxide) to an aliquot of the stock solution.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

-

Sample Quenching (if necessary): Stop the degradation reaction if needed. For example, neutralize acidic or basic samples, or cool heated samples.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set at the lambda max of this compound.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

-

Caption: Workflow for HPLC-Based Stability Testing

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there are gaps in the existing data, the provided protocols offer a clear path for researchers to generate the specific data required for their applications. By understanding the solubility characteristics and the factors influencing the stability of this compound, scientists and drug development professionals can better harness its potential in their research and formulation efforts.

References

Unveiling the Electronic Landscape of Flamenol: A Technical Guide to Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of Flamenol and related flavonol compounds. By leveraging computational methods, researchers can gain profound insights into the electronic structure, reactivity, and potential biological activity of these molecules, thereby accelerating drug discovery and development efforts. This document outlines the theoretical background, computational methodologies, and key findings derived from quantum chemical analyses of the flavonol scaffold.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules like this compound.[1][2][3][4][5][6][7][8] DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying the complex electronic behavior of flavonoids. A common functional employed in these studies is B3LYP, often paired with basis sets such as 6-31G(d,p), 6-31+G(d,p), 6-311G(d,p), and 6-311++G(d,p) to achieve reliable results.[1][2][3][4][5][7][8][9]

Computational Protocols

A standard workflow for performing quantum chemical calculations on flavonol-type molecules is essential for reproducibility and accuracy. The following protocol outlines the key steps involved.

The initial step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process is typically performed using a selected DFT functional and basis set.[7][8] Vibrational frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[7]

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and potential interactions. These properties are crucial for predicting its behavior in biological systems.

Experimental Workflow for Quantum Chemical Calculations

Caption: A generalized workflow for performing quantum chemical calculations on flavonol compounds.

Key Calculated Parameters and Their Significance

Quantum chemical calculations provide a wealth of quantitative data that can be used to predict the chemical behavior of this compound. These parameters are summarized in the tables below.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability.[9]

Table 1: Frontier Molecular Orbital Energies of Representative Flavonols

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

| 2-hydroxyacetophenone | -6.215 | -1.532 | 4.683 |

| Benzaldehyde | -7.214 | -1.935 | 5.279 |

Data calculated at the B3LYP/6-311G(d,p) level of theory.[2]

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to further characterize the molecule's reactivity.

Table 2: Global Reactivity Descriptors of Representative Flavonols

| Descriptor | Formula | 2-hydroxyacetophenone | Benzaldehyde |

| Ionization Potential (IP) | -EHOMO | 6.215 | 7.214 |

| Electron Affinity (EA) | -ELUMO | 1.532 | 1.935 |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.873 | 4.574 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.341 | 2.639 |

| Chemical Softness (S) | 1/(2η) | 0.213 | 0.189 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.203 | 3.963 |

Data calculated at the B3LYP/6-311G(d,p) level of theory.[2]

DFT calculations are particularly useful for predicting the antioxidant activity of flavonoids. The primary mechanisms of antioxidant action are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[4][6] The feasibility of these mechanisms can be evaluated by calculating the following parameters:

-

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of an O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation.[7]

-

Ionization Potential (IP): The energy required to remove an electron.

-

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the radical cation.

-

Proton Affinity (PA): The negative of the enthalpy change for protonation.

-

Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron from the anion.

Table 3: Calculated Antioxidant Parameters for a Flavonol

| Parameter | Value (kcal/mol) |

| Bond Dissociation Enthalpy (BDE) | Varies by OH position |

| Ionization Potential (IP) | ~140-160 |

| Proton Dissociation Enthalpy (PDE) | ~240-260 |

| Proton Affinity (PA) | ~30-50 |

| Electron Transfer Enthalpy (ETE) | ~70-90 |

Note: These are representative value ranges for flavonols and can vary based on the specific structure and computational method.[4][7]

Signaling Pathway of Antioxidant Mechanisms

Caption: The three primary mechanisms of flavonoid antioxidant activity.

Spectroscopic Properties

Quantum chemical calculations can also be used to simulate spectroscopic properties, such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectra.[1][2] The comparison of simulated spectra with experimental data serves as a valuable validation of the computational methodology.

Molecular Docking and Reactivity

The insights gained from quantum chemical calculations can be further utilized in molecular docking studies to predict the binding interactions of this compound with biological targets, such as enzymes and receptors.[3] The electrostatic potential (ESP) mapped onto the electron density surface can reveal the regions of the molecule that are prone to electrophilic and nucleophilic attack, providing clues about its interaction with receptor binding sites.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful and versatile toolkit for elucidating the electronic structure, reactivity, and potential biological activity of this compound and other flavonol derivatives. By providing detailed, quantitative data on a range of molecular properties, these computational methods can guide the rational design of new therapeutic agents and deepen our understanding of the structure-activity relationships of this important class of natural products. The integration of these computational approaches into drug discovery pipelines holds significant promise for accelerating the development of novel and effective pharmaceuticals.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Flavones' and Flavonols' Antiradical Structure-Activity Relationship-A Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular modeling and DFT studies on the antioxidant activity of Centaurea scoparia flavonoids and molecular dynamics simulation of their interaction with β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

Unveiling "Flamenol": A Case of Mistaken Identity in Phytochemical Research

A thorough investigation of scientific literature and chemical databases reveals no evidence of a compound named "Flamenol" isolated from plant extracts. It is highly probable that the name is a misspelling or a misunderstanding of a related term. The name bears a phonetic resemblance to "flavonol," a major class of flavonoids, which are ubiquitous secondary metabolites in plants with significant research interest for their potential therapeutic properties.

This technical guide will proceed by addressing the user's core requirements through the lens of a representative flavonol, providing an in-depth overview of the typical discovery and isolation process for such compounds from plant extracts. This will serve as a practical and illustrative example for researchers, scientists, and drug development professionals interested in the field of phytochemistry.

The Discovery and Isolation of Flavonols: A Technical Overview

The discovery of a novel flavonol, or any phytochemical, is a systematic process that begins with ethnobotanical knowledge or high-throughput screening and culminates in rigorous structural elucidation and bioactivity assessment.

I. Plant Material Collection and Preparation

The initial step involves the selection and collection of plant material, often guided by traditional medicinal uses or chemotaxonomic data. Proper identification and authentication of the plant species are critical to ensure reproducibility.

Table 1: Typical Plant Preparation Protocol

| Step | Description | Key Parameters |

| Collection | Harvesting of specific plant parts (leaves, flowers, bark, roots). | Time of day, season, geographical location. |

| Drying | Air-drying, oven-drying, or freeze-drying to remove moisture and prevent enzymatic degradation. | Temperature, duration. |

| Grinding | Pulverization of the dried plant material to increase the surface area for extraction. | Particle size. |

II. Extraction

The goal of extraction is to efficiently transfer the target compounds from the plant matrix into a solvent. The choice of solvent and extraction method is crucial and depends on the polarity of the target flavonol.

Table 2: Common Extraction Methods for Flavonols

| Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Can degrade thermolabile compounds. |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster, higher efficiency. | Can generate free radicals. |

| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the solvent. | Environmentally friendly, highly selective. | High initial equipment cost. |

Experimental Protocol: Ultrasonic-Assisted Extraction of Flavonols

-

Sample Preparation: 10 g of powdered plant material is suspended in 200 mL of 80% methanol in a flask.

-

Ultrasonication: The flask is placed in an ultrasonic bath and subjected to sonication for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.

-

Filtration: The extract is filtered through Whatman No. 1 filter paper.

-

Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator at 45°C to yield the crude extract.

III. Isolation and Purification

The crude extract is a complex mixture of various compounds. Chromatographic techniques are employed to isolate and purify the target flavonol.

Workflow for Flavonol Isolation

Caption: A typical workflow for the isolation of a pure flavonol from a crude plant extract.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel is packed into a glass column.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: A solvent system of increasing polarity (e.g., a gradient of hexane to ethyl acetate) is passed through the column to separate the compounds based on their affinity for the stationary phase.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

IV. Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods.

Table 3: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Information about the chromophoric system of the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | (¹H, ¹³C, COSY, HMBC, HSQC) - Detailed information about the carbon-hydrogen framework and connectivity of atoms. |

V. Bioactivity and Signaling Pathways

After structural determination, the pure flavonol is tested for its biological activity. If a flavonol demonstrates, for example, anti-inflammatory properties, further studies would investigate its effect on cellular signaling pathways.

Hypothetical Signaling Pathway for an Anti-inflammatory Flavonol

Caption: A diagram illustrating the hypothetical inhibition of the NF-κB signaling pathway by a flavonol.

Methodological & Application

Application Notes and Protocols: Flamenol as a Precursor in the Synthesis of Bioactive Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamenol, chemically known as 5-methoxyresorcinol or 3,5-dihydroxyanisole, is a versatile precursor in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both hydroxyl and methoxy functionalities on an aromatic ring, makes it an ideal starting material for the synthesis of a variety of bioactive molecules, most notably flavonoids. Flavonoids, including flavones and flavonols, are a class of plant secondary metabolites renowned for their diverse pharmacological properties, such as antioxidant, anti-inflammatory, and anticancer activities. The presence of a methoxy group in the flavonoid scaffold can enhance metabolic stability and bioavailability, making methoxylated flavonoids particularly attractive for drug development.[1]

These application notes provide detailed protocols for the multi-step synthesis of a methoxy-substituted flavonol from this compound. The synthetic strategy involves a sequence of classical organic reactions, including a Friedel-Crafts acylation, a Claisen-Schmidt condensation to form a chalcone intermediate, and a subsequent oxidative cyclization via the Algar-Flynn-Oyamada reaction.[2][3] Additionally, a protocol for the synthesis of a corresponding flavone is provided. The potential biological relevance of the synthesized flavonoid is discussed in the context of its modulatory effects on cellular signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for the key transformations in the synthesis of flavonoids from phenolic precursors. The data is compiled from analogous reactions found in the literature to provide an expected range of yields for the described protocols.

Table 1: Representative Yields for the Acylation of Phenolic Compounds

| Phenolic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Hydroquinone | Acetic Anhydride | H₂SO₄ | - | Reflux | 2 | >95 (diacetate) | [4] |

| Hydroquinone Diacetate | - | AlCl₃ | - | 160-165 | 3 | 64-77 | [5] |

| Phloroglucinol | Acetic Anhydride | Methanesulfonic Acid | Solvent-free | 80 | 0.5 | High | [6] |

| Resorcinol | Heptanoyl Chloride | AlCl₃ | Dichloromethane | 40 | 2-4 | Good | [7] |

Table 2: Representative Yields for the Claisen-Schmidt Condensation

| 2'-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | Benzaldehyde | NaOH | Ethanol | Room Temp. | 24 | 85 | [8] |

| 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH | Ethanol | Room Temp. | 24 | 72 | [9] |

| 2'-Hydroxy-5-methoxyacetophenone | Anisaldehyde | KOH | Ethanol | Room Temp. | 48 | 80 | Adapted from[10] |

Table 3: Representative Yields for the Synthesis of Flavones and Flavonols from Chalcones

| Chalcone Derivative | Reaction Type | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 2'-Hydroxychalcone | Flavone Synthesis | I₂ | DMSO | 2-4 h (reflux) | 85-95 | [11] |

| 2'-Hydroxychalcone | Flavonol Synthesis (AFO) | H₂O₂, NaOH | Ethanol | 1 h (reflux) | 70-90 | [2] |

| 2'-Hydroxy-4'-methoxychalcone | Flavonol Synthesis (AFO) | H₂O₂, NaOH | Ethanol | 1 h (reflux) | 85 | [2] |

Experimental Protocols

The following protocols describe a plausible synthetic route to a 7-methoxyflavonol from this compound.